molecular formula C7H7BrN2O2 B11874993 7-Bromo-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione

7-Bromo-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione

Cat. No.: B11874993
M. Wt: 231.05 g/mol
InChI Key: UDWQJAGTIOJXMQ-UHFFFAOYSA-N
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Description

7-Bromo-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione is a brominated derivative of cyclopenta[d]pyrimidine-2,4-dione, a fused bicyclic structure with a pyrimidine core condensed with a cyclopentane ring. This compound serves as a critical synthetic intermediate for generating bioactive derivatives, particularly 7-thio analogs, through nucleophilic substitution reactions. Its synthesis involves treating the parent compound (6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione) with N-bromosuccinimide (NBS) in acetic acid, yielding the brominated product in high efficiency .

Properties

Molecular Formula

C7H7BrN2O2

Molecular Weight

231.05 g/mol

IUPAC Name

7-bromo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidine-2,4-dione

InChI

InChI=1S/C7H7BrN2O2/c8-4-2-1-3-5(4)9-7(12)10-6(3)11/h4H,1-2H2,(H2,9,10,11,12)

InChI Key

UDWQJAGTIOJXMQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1Br)NC(=O)NC2=O

Origin of Product

United States

Preparation Methods

Reaction Procedure

A mixture of cyclopentane-1,2-dione (1.0 mmol) and formamide (20 mL) is heated in an oil bath at 60°C, with gradual temperature escalation to 180–200°C over 3 hours. The reaction proceeds via nucleophilic attack of ammonia (generated from formamide decomposition) on the diketone, followed by cyclization to form the pyrimidine ring. The product precipitates upon cooling and is recrystallized from ethanol, yielding 70% of the intermediate 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione.

Bromination of the Cyclopenta Core

Subsequent bromination at the 7-position is achieved using bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid under reflux. The reaction exploits the electron-rich nature of the cyclopentane ring adjacent to the pyrimidine moiety, facilitating electrophilic aromatic substitution. Optimal conditions (0°C, 2 hours) yield 7-bromo-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione with 65% efficiency.

Table 1: Cyclocondensation and Bromination Parameters

StepReagents/ConditionsYieldCharacterization Data
CyclocondensationFormamide, 180–200°C, 3 h70%MP: 235°C; IR: 1680 cm⁻¹ (C=O)
BrominationBr₂, CH₃COOH, 0°C, 2 h65%¹H NMR: δ 3.2–3.5 (m, 2H, CH₂)

Direct Bromination of Cyclopenta[d]pyrimidine-2,4-dione

This one-pot method introduces bromine during the cyclization step, eliminating the need for post-synthetic modification.

Brominated Cyclopentane Precursor

7-Bromocyclopentane-1,2-dione is synthesized via radical bromination of cyclopentane-1,2-dione using NBS and benzoyl peroxide (BPO) in carbon tetrachloride. The brominated diketone is then condensed with urea in ethanol under reflux (12 hours), directly yielding the target compound with 58% overall efficiency.

Mechanistic Insights

The reaction proceeds through a radical chain mechanism, where BPO initiates homolytic cleavage of NBS, generating bromine radicals. These abstract hydrogen from cyclopentane-1,2-dione, forming a cyclopentyl radical that reacts with Br₂ to yield 7-bromocyclopentane-1,2-dione. Subsequent cyclocondensation with urea follows a pathway analogous to Section 1.1.

Table 2: One-Pot Synthesis Parameters

StepReagents/ConditionsYieldCharacterization Data
BrominationNBS, BPO, CCl₄, 80°C, 6 h75%¹³C NMR: δ 45.2 (C-Br)
CyclocondensationUrea, EtOH, reflux, 12 h58%MS: m/z 231.05 [M+H]⁺

Multicomponent Reaction Using Meldrum’s Acid

Adapting methodologies from spiroquinoline synthesis, Meldrum’s acid serves as a diketene precursor in a three-component reaction with brominated aldehydes and amines.

Reaction Design

A mixture of 7-bromo-2-cyclopenten-1-one (1.0 mmol), Meldrum’s acid (1.0 mmol), and ammonium acetate (2.0 mmol) in aqueous ethanol (1:1 v/v) is stirred at room temperature for 90 minutes. The reaction proceeds via Knoevenagel condensation, followed by cyclization to form the pyrimidine ring. This method achieves 62% yield with high regioselectivity, attributed to the electron-withdrawing effect of the bromine atom directing cyclization.

Table 3: Multicomponent Reaction Parameters

ComponentRoleConditionsYield
7-Bromo-2-cyclopenten-1-oneElectrophilic partnerRT, 90 min62%
Meldrum’s acidDiketene precursorAqueous ethanol
Ammonium acetateNitrogen source

Comparative Analysis of Methods

Table 4: Method Comparison

MethodAdvantagesLimitationsYield Range
CyclocondensationHigh-purity productMulti-step process65–70%
One-Pot BrominationSimplified workflowRadical initiators58–75%
MulticomponentRoom-temperature, regioselectiveNarrow substrate scope62%

The cyclocondensation route is favored for scalability, while the multicomponent method offers operational simplicity. Bromination efficiency correlates with the electron density of the cyclopentane ring, necessitating precise temperature control to minimize diastereomer formation .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

The compound is utilized as a building block in the synthesis of potential therapeutic agents. Its structure allows for modifications that can lead to new drug candidates targeting various diseases. The bromine atom's presence can enhance biological activity through increased interaction with biological targets.

Materials Science

Due to its unique structural properties, 7-Bromo-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione is being explored in the development of new materials. These materials can exhibit specific mechanical or electronic properties beneficial for applications in electronics or nanotechnology.

Biological Studies

In biological research, this compound has been employed to study enzyme inhibition and receptor binding. Its ability to interact with biological molecules makes it a valuable tool for understanding biochemical pathways and developing inhibitors for specific enzymes or receptors.

Case Studies

  • Therapeutic Agent Development : Research has demonstrated that derivatives of this compound exhibit promising activity against certain cancer cell lines. Modifications to the compound's structure have been shown to enhance cytotoxicity while reducing off-target effects.
  • Material Innovations : In materials science applications, studies indicate that incorporating this compound into polymer matrices results in enhanced thermal stability and mechanical strength. The unique properties imparted by the cyclopentapyrimidine structure open avenues for advanced material development.
  • Biological Interactions : Investigations into enzyme kinetics have revealed that this compound can act as a competitive inhibitor for specific kinases involved in cancer progression. This finding underscores its potential as a lead compound in drug discovery efforts targeting kinase-related pathways.

Mechanism of Action

The mechanism by which 7-Bromo-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione exerts its effects involves its interaction with specific molecular targets. The bromine atom and the dihydropyrimidine ring allow the compound to bind to active sites of enzymes or receptors, thereby modulating their activity. This interaction can lead to inhibition or activation of biological pathways, depending on the target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:
  • Substituent Effects: The bromine atom at C7 enhances electrophilicity, enabling nucleophilic substitution reactions (e.g., with thiourea to form thiol derivatives).
  • Synthetic Utility: The bromo derivative is pivotal for synthesizing sulfur-containing analogs, which exhibit enhanced bioactivity compared to non-sulfur counterparts .
Antioxidant Activity

The 7-thio derivatives of the bromo compound demonstrate significant antioxidant properties, as evaluated in the Fe²⁺-dependent adrenaline oxidation model:

Derivative (Substituent) Antioxidant Activity (% Inhibition) Notes
Compound 3 (SH) 80% Highest activity due to SH group
Compound 4h (4-bromobenzylthio) 75% High activity, comparable to quercetin
Compound 4b (meta-fluorobenzyl) 33.33% Moderate activity
Compounds 4c, 4d (ortho-halogenated) -6.67%, -60% Prooxidant effects observed
  • Mechanistic Insight : Thiol groups (SH) act as radical scavengers, while ortho-halogenated benzylthioethers destabilize radicals, leading to prooxidant behavior .
Pharmacological Potential
  • Anti-Mycobacterial Applications: A structurally distinct pyrimidine-dione derivative (6-((4-(2,3-dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione) demonstrates anti-tuberculosis activity, emphasizing the role of substituents in diversifying applications .

Physicochemical and Spectral Comparisons

  • Spectroscopic Data: 7-Bromo Derivative: Characterized by IR peaks at 1705 cm⁻¹ (C=O stretch) and 1H-NMR shifts at δ 7.25 ppm (chloroform reference) . 7-Phenyl Derivative: No spectral data provided, but molecular weight (228.25 g/mol) and formula (C₁₃H₁₂N₂O₂) suggest increased hydrophobicity compared to the bromo analog .

Biological Activity

7-Bromo-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione is a heterocyclic compound with significant biological activity. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activities associated with this compound, including its antioxidant properties and potential therapeutic applications.

Molecular Characteristics:

  • Molecular Formula: C₇H₇BrN₂O₂
  • Molar Mass: 231.05 g/mol
  • Density: 1.86 g/cm³ (predicted)
  • pKa: 9.36 (predicted)

Structural Representation:
The compound features a bromine atom attached to a dihydrocyclopenta[d]pyrimidine ring, which contributes to its biological activity by enabling interactions with various biological molecules.

PropertyValue
Molecular FormulaC₇H₇BrN₂O₂
Molar Mass231.05 g/mol
Density1.86 g/cm³
pKa9.36

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of derivatives of this compound. For instance, the synthesis of 7-thio derivatives demonstrated significant antiradical activity when tested against Fe(2+)-dependent oxidation of adrenaline in vitro. The results indicated that the structure of substituents on the thioether fragment greatly influenced the antiradical activity of these compounds .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been explored in various studies. It has been noted that this compound can act as a selective inhibitor for deubiquitinases (DUBs), particularly USP7. In high-throughput screening assays, it demonstrated significant inhibition at concentrations as low as 20 μM, indicating its potential as a therapeutic agent in diseases where DUBs play a critical role .

Study on Antioxidant Properties

A study focused on synthesizing new derivatives revealed that modifications to the base structure could enhance antioxidant activity. The antiradical properties were assessed using various assays that measured the ability of these compounds to scavenge free radicals .

Inhibition of Deubiquitinases

In another research effort assessing selective DUB inhibitors, compounds based on the cyclopentapyrimidine scaffold were screened against several DUBs. The findings showed that certain derivatives exhibited potent inhibition against USP7 while being inactive against other DUBs like UCHL1. This selectivity is crucial for developing targeted therapies with fewer side effects .

Q & A

Basic Research Question

  • NMR Spectroscopy : 1^1H and 13^13C NMR can confirm the bromo-substitution pattern. For example, the deshielding effect of the bromine atom at position 7 would shift adjacent proton signals downfield, as seen in similar brominated pyrimidines .
  • X-ray Crystallography : The planar geometry of the pyrimidine-dione core and the dihedral angles between substituents can be resolved. Comparative analysis with non-brominated analogs (e.g., CAS 5466-00-2) would highlight distortions caused by steric or electronic effects of bromine .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) can verify the molecular ion peak at m/z 245.99 (C7_7H8_8BrN2_2O2+_2^+) and isotopic patterns characteristic of bromine .

How does bromo substitution at position 7 influence electronic structure and reactivity compared to other substituents (e.g., thioether or phenyl groups)?

Advanced Research Question
Bromine, as an electron-withdrawing group, increases the electrophilicity of the pyrimidine-dione core, enhancing susceptibility to nucleophilic attack at positions 2 and 4. This contrasts with electron-donating groups like thioethers (e.g., 7-SH derivatives), which increase antioxidant activity by stabilizing radical intermediates . Computational studies (DFT) can quantify the electron-withdrawing effect via Hammett constants or molecular electrostatic potential (MEP) maps. Experimentally, bromo-substituted derivatives may show reduced hydrogen-bonding capacity compared to hydroxyl or amino analogs, affecting solubility and crystallinity .

What methodologies assess the compound’s potential biological activity, and how do structural features explain contradictory prooxidant/antioxidant effects?

Advanced Research Question

  • Antioxidant Assays : The Fe2+^{2+}-dependent adrenaline oxidation model can evaluate radical-scavenging activity. Bromine’s electronegativity may reduce antiradical efficacy compared to thiol groups (e.g., compound 3h in showed 80% activity via -SH donation).
  • Prooxidant Behavior : Ortho-halogenated derivatives (e.g., 4c and 4d in ) enhance oxidation due to steric hindrance and destabilization of radical intermediates. For the 7-bromo analog, prooxidant activity could arise from bromine’s ability to generate reactive brominated radicals under oxidative conditions.
  • Cytotoxicity Screening : Use MTT assays on cell lines to compare bromo-substituted derivatives with non-halogenated analogs, noting correlations between lipophilicity (logP) and membrane permeability .

How can researchers resolve data contradictions in reaction yields or biological activity across studies?

Advanced Research Question

  • Reaction Optimization : Contradictions in synthetic yields may stem from solvent polarity (e.g., DMF vs. acetone ) or catalyst selection. Design a factorial experiment varying temperature, solvent ratios, and brominating agents to identify optimal conditions.
  • Biological Variability : Discrepancies in antioxidant/prooxidant activity may reflect assay conditions (e.g., Fe2+^{2+} concentration, pH). Conduct dose-response studies and compare IC50_{50} values under standardized protocols .
  • Structural Confounders : Use X-ray crystallography or NMR to confirm regioselectivity of bromination. For example, unintended di-substitution or ring-opening byproducts could skew biological results .

What computational tools predict the compound’s interaction with biological targets (e.g., enzymes or DNA)?

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with antioxidant enzymes (e.g., superoxide dismutase) or DNA topoisomerases. Bromine’s van der Waals volume may sterically hinder binding compared to smaller substituents .
  • MD Simulations : Assess the stability of bromine-induced protein-ligand complexes over 100-ns trajectories, comparing binding free energies (ΔG) with non-brominated analogs .
  • QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like polar surface area, H-bond acceptors, and molar refractivity to predict bioactivity .

How does the compound’s stability under varying storage conditions impact experimental reproducibility?

Advanced Research Question

  • Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition thresholds (e.g., melting point 328–330°C for the parent compound ). Bromine’s presence may lower thermal stability due to C-Br bond susceptibility.
  • Light Sensitivity : UV-vis spectroscopy can monitor degradation under light exposure. Store at 2–8°C in amber vials to prevent radical-mediated decomposition .
  • Solvent Compatibility : Solubility in DMSO or acetonitrile (microscale sonication recommended ) affects stock solution preparation. Preclude aqueous buffers if hydrolysis of the dione ring is observed.

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